molecular formula C25H26FN3O3 B11029119 6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

Cat. No.: B11029119
M. Wt: 435.5 g/mol
InChI Key: NXITWVVIFBWLIW-UHFFFAOYSA-N
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Description

6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a combination of a fluorophenyl group, a piperazine ring, and a pyrroloquinoline core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multiple steps:

  • Formation of the Pyrroloquinoline Core: : The initial step involves the construction of the pyrroloquinoline core through a cyclization reaction. This can be achieved using a precursor such as 4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione, which undergoes cyclization under acidic or basic conditions.

  • Introduction of the Methoxy Group: : The methoxy group is introduced via a methylation reaction, often using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

  • Attachment of the Piperazine Ring: : The piperazine ring is attached through a nucleophilic substitution reaction. This involves reacting the intermediate compound with 4-(4-fluorophenyl)piperazine under suitable conditions, such as in the presence of a solvent like dimethylformamide (DMF) and a base like sodium hydride (NaH).

  • Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it into a more saturated system.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medicinally, 6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and piperazine ring are crucial for binding to these targets, while the pyrroloquinoline core may facilitate the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(4-Chlorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
  • 6-{[4-(4-Methylphenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

Uniqueness

Compared to similar compounds, 6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C25H26FN3O3

Molecular Weight

435.5 g/mol

IUPAC Name

9-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-methoxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C25H26FN3O3/c1-25(2)14-16(15-27-8-10-28(11-9-27)18-6-4-17(26)5-7-18)20-12-19(32-3)13-21-22(20)29(25)24(31)23(21)30/h4-7,12-14H,8-11,15H2,1-3H3

InChI Key

NXITWVVIFBWLIW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCN(CC4)C5=CC=C(C=C5)F)C

Origin of Product

United States

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